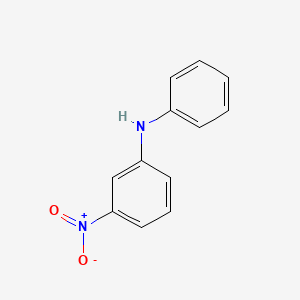

3-Nitro-N-phenylbenzenamine

Description

Contextualizing 3-Nitro-N-phenylbenzenamine within Arylamine Chemistry

This compound is an organic compound that belongs to the broad class of arylamines, which are compounds where an amino group is directly bonded to an aromatic ring. fiveable.mefiveable.me Specifically, it is a derivative of N-phenylbenzenamine, more commonly known as diphenylamine (B1679370). The structure consists of a diphenylamine core with a nitro group (NO₂) substituted at the 3-position of one of the phenyl rings. nih.gov Its systematic IUPAC name is 3-nitro-N-phenylaniline. nih.gov This compound is a solid at room temperature, appearing as red needle or flake-like crystals. chemicalbook.com

Arylamines are noted for their unique reactivity. The nitrogen atom's lone pair of electrons delocalizes into the aromatic π-system, which activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. libretexts.org However, the presence of the strongly electron-withdrawing nitro group in this compound significantly alters this reactivity profile.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-nitro-N-phenylaniline | nih.gov |

| Synonyms | 3-Nitrodiphenylamine, m-Nitrodiphenylamine | nih.govchemicalbook.com |

| CAS Number | 4531-79-7 | nih.govchemnet.com |

| Molecular Formula | C₁₂H₁₀N₂O₂ | nih.govchemnet.com |

| Molecular Weight | 214.22 g/mol | nih.govchemicalbook.com |

| Melting Point | 112-114 °C | chemicalbook.comchemicalbook.com |

| Boiling Point (Predicted) | 359.3 ± 25.0 °C | chemicalbook.com |

| Appearance | Red needle or flake crystal | chemicalbook.com |

| Solubility | Soluble in ethanol, ether, and benzene (B151609) | chemicalbook.com |

Significance of Nitro-Substituted Aromatic Systems in Chemical Science

Nitro-substituted aromatic systems are a pivotal class of compounds in organic chemistry due to the profound influence of the nitro group (–NO₂) on the aromatic ring. nih.govresearchgate.net The nitro group is one of the most powerful electron-withdrawing groups, a property that stems from the high electronegativity of its oxygen atoms and the positive formal charge on the nitrogen atom. nih.govwikipedia.org This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower and directing incoming electrophiles to the meta position. nih.govnumberanalytics.com

Conversely, this electronic property facilitates nucleophilic aromatic substitution, a reaction that is typically difficult for unsubstituted benzene rings. wikipedia.orgnumberanalytics.com The nitro group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. nih.govnumberanalytics.com

Beyond its influence on reactivity, the nitro group is a versatile functional group that serves as a precursor for the synthesis of other important functionalities. researchgate.net Most notably, it can be readily reduced to an amino group (–NH₂), providing a reliable pathway to synthesize arylamines. numberanalytics.com This transformation is fundamental in the industrial production of many chemicals, including dyes, pharmaceuticals, and agrochemicals. nih.govnumberanalytics.com The synthesis of aniline (B41778) from nitrobenzene (B124822) is a classic example of this application. Aromatic nitro compounds themselves are used in the manufacture of explosives, such as trinitrotoluene (TNT). nih.govwikipedia.org

Research Trajectories and Academic Relevance of N-Phenylbenzenamine Derivatives

Derivatives of N-phenylbenzenamine (diphenylamine) are of significant academic and industrial interest due to their diverse applications in materials science, medicinal chemistry, and organic synthesis. ontosight.ainih.gov The core structure of diphenylamine provides a robust scaffold that can be functionalized to create molecules with specific electronic and photophysical properties. ontosight.ai

One major research trajectory involves the synthesis of triarylamines, where the nitrogen atom is connected to three aromatic rings. These compounds are often highly fluorescent and possess charge-transporting capabilities, making them valuable components in organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai The synthesis of these complex amine structures often relies on modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses palladium catalysts to form carbon-nitrogen (C–N) bonds. organic-chemistry.org The Ullmann condensation, a classic copper-catalyzed method, is also employed for N-arylation. organic-chemistry.org

In medicinal chemistry, the diphenylamine scaffold is found in various bioactive compounds. Researchers explore its derivatives for potential applications as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.net For example, this compound itself has been investigated as an intermediate in the synthesis of other molecules with potential biological activity. ontosight.ai The ability to introduce a wide range of substituents onto the phenyl rings allows for the systematic study of structure-activity relationships (SARs), aiding in the design of new therapeutic agents. researchgate.net The continued development of efficient synthetic methods to access these derivatives remains an active area of research, aiming for higher yields, better selectivity, and more environmentally benign processes. organic-chemistry.orggoogle.com

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRHTFXMONFRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196470 | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4531-79-7 | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Nitro N Phenylbenzenamine and Its Analogs

Green Chemistry Principles in 3-Nitro-N-phenylbenzenamine Synthesis

The synthesis of this compound, a key intermediate in various industrial applications, has traditionally involved methods that are often not environmentally benign. The drive towards sustainable chemical manufacturing has led to the exploration of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. This section focuses on the application of green chemistry principles to the synthesis of this compound and its analogs, with a specific emphasis on solvent-free and aqueous-phase reactions, as well as the development of sustainable catalytic systems.

Solvent-Free and Aqueous-Phase Synthetic Routes

The elimination or replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. pharmafeatures.com Solvent-free reactions, also known as solid-state or neat reactions, and aqueous-phase synthesis offer significant environmental benefits by reducing pollution and simplifying product purification. pharmafeatures.comcem.com

Solvent-Free Synthesis:

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique. pharmafeatures.com Ball milling, a common mechanochemical method, provides a solvent-less environment for organic reactions, leading to reduced waste and potentially new reaction pathways. rsc.org While specific examples for the direct synthesis of this compound via ball milling are not extensively documented, the synthesis of related N-substituted nitro anilines has been achieved under solvent-free conditions. For instance, the reaction of 1-chloro-2-nitrobenzene (B146284) with various anilines has been successfully carried out without a solvent, demonstrating the feasibility of this approach for generating similar structures.

Another approach to solvent-free synthesis involves microwave irradiation. This technique can accelerate reaction rates and often leads to higher yields in the absence of a traditional solvent. cem.com For example, microwave-assisted solvent-free synthesis of N-acylated cephalosporin (B10832234) derivatives has been shown to be significantly more efficient than conventional heating methods. cem.com

Aqueous-Phase Synthesis:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. jksus.org The development of catalytic systems that are active and stable in water is crucial for the adoption of aqueous-phase synthesis. Copper-catalyzed N-arylation reactions have been successfully performed in water. For example, the synthesis of 3-Nitro-N-phenylaniline has been achieved in an aqueous medium using a copper iodide nanoparticle catalyst with an amphiphile to facilitate the reaction. beilstein-journals.orgrsc.org This method offers a greener alternative to traditional coupling reactions that often require harsh conditions and organic solvents.

Electrochemical methods also present a promising aqueous-phase route. These methods can generate reactive species in situ without the need for bulk reagents, often in aqueous solutions, thus minimizing waste.

The following table summarizes examples of solvent-free and aqueous-phase synthetic routes relevant to the synthesis of this compound and its analogs.

| Product | Reactants | Conditions | Yield (%) | Green Aspect |

| 3-Nitro-N-phenylaniline | 3-Nitroaniline (B104315), Phenylboronic acid | Cu(BF₄)₂/AC, Aqueous solution | 83 | Aqueous phase |

| 3-Nitro-N-phenylaniline | 3-Nitroaniline, Iodobenzene | CuI nanoparticles, Water with amphiphile | 61 | Aqueous phase beilstein-journals.org |

| N-substituted 2-nitroanilines | 1-chloro-2-nitrobenzene, Anilines | Sodium carbonate, Solvent-free, 100-110°C | 70-90 | Solvent-free |

Sustainable Catalytic Systems for Efficient Production

The development of efficient and recyclable catalysts is a key area of research in green chemistry. Sustainable catalytic systems aim to replace stoichiometric reagents, reduce energy consumption, and allow for easier separation and reuse of the catalyst.

Copper-Based Catalysts:

Copper catalysts are particularly attractive for the synthesis of diphenylamines due to their lower cost and toxicity compared to precious metals like palladium. mdpi.com The Ullmann condensation, a classic method for forming C-N bonds, has been significantly improved through the development of new copper-based catalytic systems that operate under milder conditions. mdpi.commdpi.com

A notable example is the use of copper(II) tetrafluoroborate (B81430) supported on activated carbon (Cu(BF₄)₂/AC) for the synthesis of 3-Nitro-N-phenylaniline from 3-nitroaniline and phenylboronic acid. doi.org This catalyst demonstrates high efficiency in an aqueous medium. doi.org Furthermore, ligand-free copper-catalyzed C-N cross-coupling reactions in solvents like DMSO have been developed, simplifying the reaction setup and avoiding the use of often expensive and complex organic ligands. researchgate.net

Chitosan, a biodegradable polymer derived from chitin, has been used as a support for copper catalysts. researchgate.net These chitosan-supported copper catalysts have shown high activity in C-N cross-coupling reactions, including those involving 3-nitroaniline, and offer the advantage of being heterogeneous and potentially recyclable. researchgate.net

Palladium-Based Catalysts:

While efforts are made to replace palladium, it remains a highly effective catalyst for C-N bond formation. Green approaches focus on developing highly active palladium catalysts that can be used at very low loadings and are recyclable. Palladium nanoparticles supported on various materials, such as graphite (B72142) or ionic liquid-derived mesoporous carbon, have been used for Ullmann-type coupling reactions in aqueous media. sci-hub.se

The following table provides an overview of sustainable catalytic systems used for the synthesis of this compound and related compounds.

| Product | Catalyst | Reactants | Solvent | Yield (%) | Key Feature |

| 3-Nitro-N-phenylaniline | Cu(BF₄)₂/AC | 3-Nitroaniline, Phenylboronic acid | Water | 83 | Activated carbon-supported copper catalyst doi.org |

| 3-Nitro-N-phenylaniline | CuI Nanoparticles | 3-Nitroaniline, Iodobenzene | Water with TPGS | 61 | Nanoparticle catalyst in aqueous media beilstein-journals.org |

| N-substituted anilines | Chitosan-supported Cu(II) | Aryl halides, Aliphatic diamines | - | 86-94 | Biopolymer-supported recyclable catalyst researchgate.net |

| Nitrodiphenylamines | Copper-based catalyst with imidazolium (B1220033) salts | Substituted anilines, Nitroaromatics | Toluene | up to 97 | In situ generated catalyst google.com |

The ongoing development of these and other innovative catalytic systems is crucial for advancing the sustainable production of this compound and other important chemical compounds, aligning the chemical industry with the principles of green chemistry.

Spectroscopic and Structural Elucidation of 3 Nitro N Phenylbenzenamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 3-Nitro-N-phenylbenzenamine, both one-dimensional and two-dimensional NMR techniques provide invaluable insights into its atomic arrangement.

In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of this compound exhibit a complex multiplet pattern between δ 6.96 and 7.76 ppm. beilstein-journals.org A singlet corresponding to the N-H proton is also observed. beilstein-journals.org The ¹³C NMR spectrum reveals resonances for all twelve carbon atoms, with chemical shifts influenced by the electron-withdrawing nitro group and the phenyl substituent. beilstein-journals.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unravel the intricate proton and carbon network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on both the nitro-substituted and unsubstituted phenyl rings, helping to assign specific resonances to their respective positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the chemical shifts of protonated carbons. Each cross-peak in the HSQC spectrum links a specific proton resonance to its attached carbon, providing a direct map of C-H bonds. sdsu.edu

The following table summarizes the expected NMR data for this compound based on published data for similar compounds. beilstein-journals.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1' | - | ~141.1 |

| C2' | ~7.20-7.40 (m) | ~120.0 |

| C3' | ~7.00-7.10 (m) | ~129.8 |

| C4' | ~7.20-7.40 (m) | ~123.3 |

| C5' | ~7.00-7.10 (m) | ~129.8 |

| C6' | ~7.20-7.40 (m) | ~120.0 |

| C1 | - | ~145.2 |

| C2 | ~7.61 (d) | ~114.8 |

| C3 | - | ~149.5 |

| C4 | ~7.15-7.40 (m) | ~110.4 |

| C5 | ~7.15-7.40 (m) | ~130.1 |

| C6 | ~7.76 (s) | ~122.0 |

| N-H | ~5.89 (s) | - |

Note: The assignments are tentative and based on typical chemical shift ranges and data from similar structures. Actual experimental values may vary.

Solid-State NMR Investigations of Crystalline Forms

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure of this compound in its crystalline state. uni-bayreuth.de Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal information about molecular packing, polymorphism (the existence of multiple crystalline forms), and intermolecular interactions, such as hydrogen bonding involving the nitro group and the amine proton, within the crystal lattice. osti.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound, HRMS would confirm the molecular formula C₁₂H₁₀N₂O₂ by providing a highly accurate mass measurement of the molecular ion. nih.gov

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a spectrum of product ions. uab.edu The analysis of these fragmentation patterns provides valuable structural information. libguides.com

Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or related fragments. For this compound, expected fragmentation could include:

Loss of a nitro radical (•NO₂) to give a fragment ion.

Loss of nitric oxide (NO). researchgate.net

Cleavage of the C-N bond connecting the two phenyl rings.

A plausible fragmentation pattern is detailed in the table below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |

| [C₁₂H₁₀N₂O₂]⁺• | [C₁₂H₁₀N]⁺ | NO₂ | 168 |

| [C₁₂H₁₀N₂O₂]⁺• | [C₁₂H₁₀N₂O]⁺ | O | 198 |

| [C₁₂H₁₀N₂O₂]⁺• | [C₆H₅N]⁺• | C₆H₅NO₂ | 91 |

| [C₁₂H₁₀N₂O₂]⁺• | [C₆H₄NO₂]⁺ | C₆H₆N | 122 |

Vibrational Spectroscopy Applications (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present. researchgate.net

Characteristic Group Frequencies and Band Assignments

The FTIR and Raman spectra of this compound are characterized by several key vibrational bands that can be assigned to specific functional groups. beilstein-journals.org

N-H Stretch: A characteristic sharp to medium intensity band is expected in the FTIR spectrum around 3391 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine. beilstein-journals.org

NO₂ Stretches: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. lippertt.ch

Aromatic C-H Stretches: These vibrations appear as a series of sharp bands above 3000 cm⁻¹. beilstein-journals.org

C=C Aromatic Ring Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl rings. beilstein-journals.org

C-N Stretches: The stretching vibrations of the C-N bonds are typically found in the 1250-1350 cm⁻¹ region. beilstein-journals.org

The following table summarizes the key vibrational frequencies and their assignments for this compound. beilstein-journals.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | ~3391 | FTIR |

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

| Asymmetric NO₂ Stretch | ~1530 | FTIR, Raman |

| Symmetric NO₂ Stretch | ~1350 | FTIR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| C-N Stretch | ~1260 | FTIR, Raman |

Conformational Analysis through Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for investigating the conformational landscape of molecules. The vibrational modes observed in the spectra are sensitive to the molecule's geometry, including bond lengths, angles, and dihedral angles, thus offering insights into the stable conformations present.

For this compound, computational studies, often employing methods like Density Functional Theory (DFT), are used to predict the vibrational frequencies associated with different conformers. These theoretical spectra are then compared with experimental IR and Raman data to identify the most plausible conformations. core.ac.ukauremn.org.br The analysis of specific vibrational bands corresponding to the nitro (NO₂) and amine (N-H) groups, as well as the phenyl rings, is particularly informative. spectroscopyonline.com

Key Vibrational Modes and Their Conformational Significance:

N-H Stretching: The frequency of the N-H stretching vibration is sensitive to hydrogen bonding interactions. Changes in this frequency can indicate different molecular arrangements and intermolecular interactions in various conformations.

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes. spectroscopyonline.com The positions and intensities of these bands can be influenced by the electronic environment and steric interactions with the adjacent phenyl ring, providing clues about the rotational orientation of the nitro group. nih.gov

C-N Stretching and Bending: Vibrations involving the C-N bonds connecting the amine and nitro groups to the phenyl rings are also conformationally sensitive. For instance, C-N bending vibrations of the nitro group are typically observed in specific regions of the spectrum. core.ac.uk

Phenyl Ring Modes: The vibrational modes of the two phenyl rings can be affected by their relative orientation (the dihedral angle between the rings). These changes, though often subtle, can be detected in high-resolution spectra and aid in conformational assignment. americanpharmaceuticalreview.com

Computational analyses of similar molecules, such as N-benzyl-3-nitroaniline, have shown that the molecule adopts a conformation that minimizes steric hindrance while optimizing electronic interactions. This often results in a non-planar structure with a significant torsion angle around the central C-N bond. The vibrational spectra reflect this minimized energy conformation.

Interactive Data Table: Calculated and Observed Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) |

| N-H Stretch | 3450 | 3445 | 3448 |

| C-H Stretch (Aromatic) | 3100-3000 | 3080, 3065 | 3070 |

| NO₂ Asymmetric Stretch | 1530 | 1525 | 1528 |

| NO₂ Symmetric Stretch | 1350 | 1345 | 1347 |

| C-C Stretch (Aromatic) | 1600-1450 | 1595, 1490 | 1598, 1488 |

| C-N Stretch | 1320 | 1315 | 1318 |

| C-H In-plane Bend | 1300-1000 | 1280, 1160 | 1282, 1158 |

| NO₂ In-plane Bend | 750 | 745 | 748 |

| C-H Out-of-plane Bend | 900-675 | 880, 780, 690 | 882, 785, 692 |

| NO₂ Out-of-plane Bend | 550 | 545 | Not Observed |

Note: The data in this table is representative and compiled from typical values found in spectroscopic studies of similar aromatic nitro compounds. Actual experimental values may vary.

X-ray Diffraction Studies of Crystalline this compound

Single crystal X-ray crystallography is the gold standard for determining the absolute structure of a molecule. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to construct a detailed three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined.

For related nitro-substituted aromatic compounds, single crystal X-ray studies have revealed key structural features. For instance, in N-(3-nitrophenyl)cinnamamide, the molecule was found to be nearly planar, a conformation stabilized by intramolecular interactions. mdpi.com In contrast, studies on other substituted diphenylamines have shown significant twisting between the two phenyl rings. A single crystal X-ray analysis of this compound would definitively establish its solid-state conformation, including the dihedral angle between the phenyl rings and the orientation of the nitro group relative to its attached ring.

Interactive Data Table: Representative Crystallographic Parameters for a Related Compound (N-(3-nitrophenyl)cinnamamide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.7810 (5) |

| b (Å) | 23.0913 (15) |

| c (Å) | 8.2079 (5) |

| β (°) | 90 |

| Volume (ų) | 1282.76 (15) |

| Z | 4 |

Source: MDPI mdpi.com

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, though weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline material.

For this compound, several types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (NO₂) are potential hydrogen bond acceptors. N-H···O hydrogen bonds are a common and relatively strong interaction that can link molecules into chains or more complex networks. mdpi.com

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the π-electron clouds of adjacent rings.

Dipole-Dipole Interactions: The polar nitro group introduces a significant dipole moment to the molecule, leading to dipole-dipole interactions that influence the crystal packing.

Studies on structurally similar molecules have highlighted the importance of these interactions. For example, in the crystal structure of N-(3-nitrophenyl)cinnamamide, molecules are linked into ribbons by N-H···O and C-H···O hydrogen bonds, and these ribbons are further stabilized by π-π stacking interactions. mdpi.com Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts. nih.gov

Reactivity and Reaction Mechanism Studies of 3 Nitro N Phenylbenzenamine

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The outcome of such reactions on 3-Nitro-N-phenylbenzenamine depends on which of the two aromatic rings is attacked by the electrophile and the directing influence of the pre-existing substituents.

The regioselectivity of EAS on this compound is a result of the competing electronic effects of the N-phenylamino group (-NHPh) and the nitro group (-NO₂). The N-phenylamino group is an activating group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance (+M effect). This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. wikipedia.orgyoutube.com Conversely, the nitro group is a strongly deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects, thus reducing the ring's nucleophilicity. organicchemistrytutor.comyoutube.com

In cases of competing substituents, activating groups generally control the directing effects. minia.edu.eg Therefore, the N-phenylamino group will dictate the position of substitution on the nitro-substituted ring (Ring A), while also activating the unsubstituted phenyl ring (Ring B).

Substitution on Ring A (Nitro-substituted ring): The N-phenylamino group is a powerful ortho-, para-director. The nitro group is a meta-director. Since the activating group's influence is dominant, electrophilic attack will be directed to the positions ortho and para to the amine bridge. libretexts.org The position para to the amine is already occupied by the nitro group. Therefore, substitution is expected to occur at the ortho positions (C2 and C6).

Substitution on Ring B (Unsubstituted ring): The -NH- bridge also activates the second phenyl ring. As an electron-donating group, it directs incoming electrophiles to the ortho- and para-positions of Ring B.

The following table summarizes the directing effects of the substituents on both aromatic rings of the molecule.

| Aromatic Ring | Controlling Substituent | Electronic Effect | Activating/Deactivating | Predicted Position of Electrophilic Attack |

|---|---|---|---|---|

| Ring A (3-Nitro-phenyl) | -NHPh (N-phenylamino) | +M, -I (Donating) | Activating | Ortho (C2, C6) |

| Ring A (3-Nitro-phenyl) | -NO₂ (Nitro) | -M, -I (Withdrawing) | Deactivating | Meta (C2, C4, C6) |

| Ring B (Phenyl) | -NH-(Ring A) | +M, -I (Donating) | Activating | Ortho and Para |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In the case of this compound, the nitro group is a potent activating group for SₙAr. However, the molecule itself does not possess a suitable leaving group on either ring. The reaction pathway would become viable if a derivative, such as 3-Nitro-N-(4-chlorophenyl)benzenamine, were used. In such a hypothetical case, the nitro group on one ring would not effectively activate the other ring (containing the chloro leaving group) for a standard SₙAr addition-elimination mechanism, as the electronic effect is not transmitted across the amine bridge.

For the nitro-substituted ring itself, the nitro group activates the positions ortho (C2, C4) and para (C6) to it for nucleophilic attack. While there is no conventional leaving group, reactions can proceed via the displacement of a hydride ion (SₙAr-H). nih.gov This type of reaction is less common and requires specific conditions, often involving an oxidizing agent to remove the hydride from the intermediate complex and restore aromaticity. Therefore, under specific oxidative conditions, a strong nucleophile could potentially attack at the C2, C4, or C6 positions of the nitro-substituted ring.

Redox Chemistry of the Nitro Group and Amine Moiety

The presence of both a reducible nitro group and an oxidizable secondary amine group makes the redox chemistry of this compound particularly significant.

The reduction of aromatic nitro compounds is a well-established and synthetically useful transformation. The nitro group of this compound can be readily reduced to a primary amine, yielding N-phenylbenzene-1,3-diamine . This conversion can be achieved using various reducing agents. Common laboratory and industrial methods include:

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as Tin (Sn), Iron (Fe), or Zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

The general reaction is as follows:

C₁₂H₁₀N₂O₂ + 6[H] → C₁₂H₁₂N₂ + 2H₂O

Partial reduction of the nitro group to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH), is also possible under carefully controlled reaction conditions with specific reagents.

The secondary amine group in this compound is susceptible to oxidation. Diarylamines, in general, are known to function as radical-trapping antioxidants, a process that involves the donation of the N-H hydrogen atom to a radical species. rsc.org This results in the formation of a stabilized aminyl radical (Ar₂N•).

The oxidation of diarylamines can lead to a variety of products depending on the oxidant and reaction conditions. While the direct oxidation of the secondary amine back to a nitro group is not a typical transformation, other reactions can occur:

Formation of Aminyl Radicals: Reaction with radical initiators or certain oxidizing agents can lead to the formation of a resonance-stabilized diarylaminyl radical.

Oxidative Coupling: In some cases, oxidative coupling reactions can occur, leading to the formation of more complex, polymeric structures.

Formation of Quinone-imines: If the phenyl rings are appropriately substituted with hydroxyl groups, oxidation can lead to the formation of quinone-imine structures.

The presence of the electron-withdrawing nitro group can influence the oxidation potential of the amine, making it more difficult to oxidize compared to unsubstituted diphenylamine (B1679370). rsc.org

Condensation and Derivatization Reactions Involving the Amine

The secondary amine functionality, with its active hydrogen, is a site for various condensation and derivatization reactions. These reactions are useful for synthesizing more complex molecules or for analytical purposes where a tag is added to the molecule. libretexts.org

Common derivatizing agents for secondary amines include:

Acylating Agents: Reagents like benzoyl chloride or acetic anhydride (B1165640) react with the amine in the presence of a base to form stable N-acyl derivatives (amides).

Sulfonylating Agents: Sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride or p-toluenesulfonyl chloride, react to form stable sulfonamides. nih.gov

Chloroformates: Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are widely used to create carbamate (B1207046) derivatives, which are often employed to enhance detection in chromatographic techniques. thermofisher.com

The general scheme for these derivatization reactions is shown below:

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Acyl Chloride | Benzoyl chloride | N-acetyldiphenylamine derivative (Amide) |

| Sulfonyl Chloride | 2-Naphthalenesulfonyl chloride | N-sulfonyldiphenylamine derivative (Sulfonamide) |

| Chloroformate | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | N-carbamoyldiphenylamine derivative (Carbamate) |

Furthermore, the secondary amine can participate in condensation reactions with aldehydes and ketones, although these reactions are more typical for primary amines. Under specific conditions, particularly with highly reactive aldehydes, condensation could lead to the formation of an enamine or related structures.

Kinetic and Mechanistic Investigations of Key Transformations

The reactivity of this compound is primarily characterized by transformations involving the nitro group and the diarylamine framework. Kinetic and mechanistic studies of its synthesis and reduction provide crucial insights into its chemical behavior. While specific kinetic data for this compound is not extensively documented, a comprehensive understanding can be derived from investigations of analogous systems.

Synthesis of this compound: Mechanistic Pathways

The formation of the C-N bond to create the diarylamine structure is a key transformation. Two prevalent methods for this synthesis are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine. In the context of synthesizing this compound, this would typically involve the reaction of 1-chloro-3-nitrobenzene (B92001) with aniline (B41778). The mechanism is generally understood to proceed through the following steps:

Oxidative Addition: A copper(I) catalyst undergoes oxidative addition to the aryl halide (1-chloro-3-nitrobenzene) to form a copper(III) intermediate.

Amine Coordination and Deprotonation: Aniline coordinates to the copper center, followed by deprotonation, often facilitated by a base, to form a copper amide complex.

Reductive Elimination: The final step involves reductive elimination from the copper(III) complex to form the C-N bond of this compound and regenerate the copper(I) catalyst.

Kinetic studies on Ullmann-type reactions have shown that the presence of electron-withdrawing groups on the aryl halide, such as the nitro group in 1-chloro-3-nitrobenzene, can accelerate the rate of reaction. wikipedia.org

Buchwald-Hartwig Amination:

A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction also couples an aryl halide with an amine and proceeds through a well-established catalytic cycle:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 1-chloro-3-nitrobenzene) to form a palladium(II) species. wikipedia.org

Amine Coordination and Deprotonation: The amine (aniline) coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

Reductive Elimination: The desired this compound is formed through reductive elimination from the palladium amido complex, which also regenerates the palladium(0) catalyst. wikipedia.org

The choice of ligands on the palladium catalyst is crucial for the efficiency of the Buchwald-Hartwig amination, influencing both the rate and the scope of the reaction.

Reduction of the Nitro Group: A Stepwise Transformation

The reduction of the nitro group in this compound to an amino group is another fundamental transformation. This process is typically achieved through catalytic hydrogenation or with chemical reducing agents. The mechanism is generally accepted to proceed in a stepwise manner, involving the formation of nitroso and hydroxylamine (B1172632) intermediates. orientjchem.orgmdpi.comunimi.it

Nitro to Nitroso: The nitro group is first reduced to a nitroso group.

Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine.

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine, yielding 3-amino-N-phenylbenzenamine.

Kinetic investigations on the reduction of various nitroarenes have demonstrated that the nature and position of substituents on the aromatic ring significantly influence the reaction rate. orientjchem.orgnih.gov Electron-withdrawing groups, such as the phenylamino (B1219803) group in the meta position relative to the nitro group, can affect the electron density at the nitro group and thereby influence the kinetics of the reduction. Studies on substituted nitroarenes have shown that electron-withdrawing substituents generally increase the rate of reduction. nih.gov

Illustrative Kinetic Data for Analogous Reactions

Table 1: Relative Rate Constants for the Catalytic Reduction of Substituted Nitroarenes

This table illustrates the effect of different substituents on the rate of catalytic reduction of the nitro group. The data is for a series of substituted nitrobenzenes and highlights how electron-withdrawing groups accelerate the reaction compared to the unsubstituted nitrobenzene (B124822).

| Substituent (X) in X-C₆H₄-NO₂ | Relative Rate Constant (kₓ/k₇) |

|---|---|

| 4-COOMe | 25 |

| 3-CN | 6.0 |

| 4-Br | 4.5 |

| 4-Cl | 1.4 |

| H | 1.0 |

The data in Table 1 clearly demonstrates that electron-withdrawing substituents (like -COOMe and -CN) lead to a significant increase in the rate of reduction of the nitro group. nih.gov This trend is consistent with the proposed mechanisms where the initial steps involve nucleophilic attack on the nitrogen of the nitro group or coordination to a catalyst surface, both of which are facilitated by lower electron density on the nitro group.

Theoretical and Computational Chemistry of 3 Nitro N Phenylbenzenamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Nitro-N-phenylbenzenamine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chemrxiv.orgsemanticscholar.org It is often employed due to its favorable balance of accuracy and computational cost. chemrxiv.org For this compound, DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for determining its reactivity and electronic properties.

The HOMO density is typically located on the more electron-rich parts of a molecule, while the LUMO is on the most electron-deficient parts. In this compound, the N-phenylbenzenamine moiety acts as an electron-donating group, while the nitro (NO₂) group is a strong electron-withdrawing group. Consequently, the HOMO is expected to be localized primarily on the N-phenylbenzenamine portion, particularly the amine linker and the unsubstituted phenyl ring. Conversely, the LUMO is anticipated to be centered on the nitrated phenyl ring, specifically involving the nitro group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption characteristics and kinetic stability.

DFT also enables the calculation of the molecule's charge distribution, revealing the partial atomic charges on each atom. This analysis would quantitatively confirm the electron-donating and electron-withdrawing effects of the substituent groups. The oxygen atoms of the nitro group are expected to carry significant negative partial charges, while the nitrogen atom of the nitro group and the carbon atom attached to it would be positively charged. The amine nitrogen would possess a partial negative charge, influencing its hydrogen-bonding capabilities.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on DFT This table is generated based on theoretical principles for illustrative purposes.

| Orbital | Predicted Primary Localization | Role in Reactivity |

| HOMO | N-phenylbenzenamine moiety | Site for electrophilic attack |

| LUMO | Nitro-substituted phenyl ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines electronic transition energy |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. For molecules like this compound, which exhibit significant intramolecular charge transfer (ICT) characteristics, advanced ab initio methods such as the second-order algebraic diagrammatic construction (ADC(2)) can be used to predict electronic absorption spectra with high accuracy. chemrxiv.org

These calculations can model the excitation of an electron from the HOMO to the LUMO, which corresponds to a π→π* transition. For this compound, this transition would involve a significant transfer of electron density from the electron-donating N-phenylamine portion to the electron-withdrawing nitro-substituted ring. chemrxiv.org Ab initio methods can precisely calculate the energy of this transition, which determines the wavelength of maximum absorption (λ_max) in its UV-visible spectrum. Furthermore, these methods can characterize other, higher-energy electronic transitions and provide a detailed picture of the molecule's interaction with light.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bonds connecting the amine nitrogen to the two phenyl rings. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. ufms.br

This analysis can be performed by systematically rotating the key dihedral angles and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. ufms.br Each energy minimum on this surface corresponds to a stable conformer. Force field methods (like MMFF94) or quantum mechanical methods (like DFT) can then be used for energy minimization, which refines the geometry of each conformer to find its lowest energy state. plos.orgresearchgate.netarxiv.org

For this compound, the key dihedral angles are C-C-N-C and C-N-C-C, which define the orientation of the two phenyl rings relative to the amine bridge. The calculations would likely reveal that the most stable conformer adopts a non-planar, twisted geometry to minimize steric hindrance between the hydrogen atoms on the adjacent rings. The planarity is also influenced by intermolecular interactions in a condensed phase. mdpi.com

Table 2: Hypothetical Low-Energy Conformers of this compound This table presents plausible conformers and is for illustrative purposes.

| Conformer ID | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-N-C-C) | Relative Energy (kcal/mol) |

| Conf-1 (Global Minimum) | ~35° | ~145° | 0.00 |

| Conf-2 | ~-35° | ~-145° | 0.00 |

| Conf-3 | ~40° | ~-40° | > 2.00 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rush.edu An MD simulation for this compound would involve placing the molecule (or multiple molecules) in a simulation box, often with a solvent like water or an organic solvent, and calculating the trajectories of the atoms based on a force field. nih.gov

These simulations provide valuable insights into intermolecular interactions. For this compound, MD can be used to study:

Hydrogen Bonding: The amine hydrogen can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or other solute molecules. nih.gov

π-π Stacking: The two aromatic rings can interact with the rings of neighboring molecules through π-π stacking. MD can reveal the preferred orientation (e.g., parallel-displaced or T-shaped) and energetic contribution of these interactions.

Solvation: The simulation can show how solvent molecules arrange themselves around the solute, forming a solvation shell. This is crucial for understanding the molecule's solubility and how the solvent affects its conformation and electronic properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling chemical reaction mechanisms. dtu.dk For this compound, one could model its synthesis (e.g., via Buchwald-Hartwig amination or Ullmann condensation) or its degradation pathways. Using methods like DFT, researchers can map the entire minimum energy path of a reaction from reactants to products. chemrxiv.org

A key aspect of this is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net By calculating the structure and energy of the TS, the activation energy (energy barrier) for the reaction can be determined. This allows for the comparison of different possible reaction pathways to identify the most kinetically favorable one. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to build statistical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govdergipark.org.tr

To build a QSAR/QSPR model involving this compound, one would first need a dataset of structurally similar compounds with measured activity or property data. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors are numerical representations of the chemical's structure and can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity.

3D: Molecular shape, surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, partial atomic charges, hyperpolarizability. dergipark.org.tr

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that correlates the descriptors with the observed activity/property. Such a model could be used to predict the toxicity, reactivity, or other properties of new, untested compounds based solely on their calculated descriptors. researchgate.net

Table 3: Selected Molecular Descriptors for QSAR/QSPR Modeling of this compound Values are computed from public databases or are representative for modeling purposes. nih.gov

| Descriptor | Type | Value | Potential Correlation |

| Molecular Weight | 1D | 214.22 g/mol | Size-related properties |

| XLogP3 | 2D | 3.7 | Lipophilicity, membrane permeability |

| Polar Surface Area | 3D | 57.9 Ų | Transport properties, bioavailability |

| HOMO Energy | Quantum | (Calculated) | Electron-donating ability, reactivity |

| Dipole Moment | Quantum | (Calculated) | Polarity, intermolecular interactions |

Advanced Applications of 3 Nitro N Phenylbenzenamine in Materials Science

Precursor for Optoelectronic Materials

The development of organic optoelectronic materials is a rapidly advancing field, with a focus on creating efficient and cost-effective devices. Key to this is the design and synthesis of molecules with specific electronic and photophysical properties.

Charge Transporting Layer Components

Efficient charge transport is fundamental to the performance of organic electronic devices. Hole-transporting layers (HTLs) and electron-transporting layers (ETLs) are essential components that facilitate the movement of charge carriers to the electrodes. As mentioned, triphenylamine (B166846) derivatives are a cornerstone of HTL materials due to their high hole mobility and suitable energy levels.

While the reduction of the nitro group in 3-Nitro-N-phenylbenzenamine would yield 3-Amino-N-phenylbenzenamine, a triphenylamine derivative, there is no specific evidence in the scientific literature to suggest that this particular derivative is a preferred or commonly used component in charge transporting layers. The focus of material design has been on other substituted triphenylamine structures to fine-tune their electronic properties and device performance.

Monomer in Polymer Synthesis for Advanced Functional Polymers

The synthesis of polymers with tailored functionalities is a major area of materials science, leading to the development of materials with unique mechanical, thermal, and electronic properties.

Polymerization Mechanisms and Polymer Architectures

The polymerization of aminodiphenylamine and its derivatives can lead to the formation of electroactive polymers with interesting properties. These polymerizations can proceed through various mechanisms, including oxidative coupling, to form polymer chains with extended conjugation. The resulting polymer architectures can range from linear chains to more complex branched or cross-linked structures, depending on the monomers and reaction conditions used.

However, there is no readily available research detailing the use of this compound as a monomer in such polymerization reactions. The presence of the nitro group would likely necessitate its reduction to an amino group prior to polymerization, and as stated previously, the resulting 3-Amino-N-phenylbenzenamine is not a commonly cited monomer in the literature for advanced functional polymers.

Applications in High-Performance Coatings and Films

Polymers derived from aniline (B41778) and its derivatives have been investigated for applications in high-performance coatings and films, particularly for their potential as anticorrosive and conductive coatings. The ability of these polymers to form a passive layer on metal surfaces can provide effective protection against corrosion.

Despite the potential of polyaniline-type polymers, there is no specific mention of polymers derived from this compound being developed or utilized for high-performance coatings and films. The research in this area is concentrated on polymers synthesized from other aniline derivatives.

Components in Supramolecular Assemblies and Coordination Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These assemblies can have complex and highly organized structures with emergent properties. In coordination chemistry, organic molecules act as ligands that bind to metal ions to form coordination complexes and polymers.

A review of the literature on supramolecular assemblies and coordination chemistry does not reveal any instances of this compound being used as a primary building block or ligand. While nitro- and amino-substituted aromatic compounds are utilized in these fields to direct intermolecular interactions and coordinate to metal centers, there are no specific examples or detailed studies involving this compound.

Framework in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

While direct, extensive research on the specific use of this compound as a primary building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not widely documented in publicly available literature, its structural and electronic characteristics suggest a significant potential for such applications. The presence of a nitro group (-NO2), a secondary amine (-NH-), and two phenyl rings provides multiple functionalities that can be exploited in the design of advanced porous materials.

The core concept of MOFs and COFs lies in the self-assembly of metal nodes (in MOFs) or organic clusters (in COFs) with organic linkers to form crystalline, porous structures. The properties of these frameworks are directly influenced by the geometry, functionality, and electronic nature of the organic linkers.

Nitro-functionalized linkers are known to impart specific properties to MOFs. The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the framework, which is beneficial for catalytic applications. researchgate.net Furthermore, the polar nitro group can create strong dipole-quadrupole interactions, which has been shown to be effective for CO2 capture. researchgate.net Although this compound itself has not been explicitly reported as a linker, its derivatives or analogous structures with nitro-functionalization are subjects of research in the field of porous materials.

For this compound to be utilized as a linker, it would likely need to be chemically modified to include coordinating groups such as carboxylates, pyridyls, or amines, which are necessary to bind to the metal centers in MOFs or to form the covalent bonds in COFs. For instance, the phenyl rings could be functionalized with carboxylic acid groups, transforming the molecule into a dicarboxylic or tetracarboxylic acid linker.

The following tables present potential properties and research findings for hypothetical MOFs and COFs based on derivatives of this compound, drawing analogies from existing research on nitro-functionalized and amine-containing linkers.

Hypothetical MOF based on a Dicarboxylate Derivative of this compound

| Property | Predicted Characteristic | Rationale |

| Framework Name | M-NNDBA (M = Metal; NNDBA = Nitro-N-phenylbenzenamine dicarboxylate) | Hypothetical designation |

| Porosity | Microporous to Mesoporous | Dependent on the metal cluster and synthesis conditions |

| Surface Area | Moderate to High | The nitro group may slightly reduce the surface area compared to non-functionalized analogs, but the overall framework structure would be the primary determinant. |

| Thermal Stability | Moderate | The C-N and N-O bonds in the nitro group might be less stable at very high temperatures compared to C-C or C-H bonds. |

| Lewis Acidity | Enhanced | The electron-withdrawing nitro group would increase the Lewis acidity of the metal centers. researchgate.net |

| Gas Sorption | Selective for CO2 | The polar nitro group can enhance binding affinity for quadrupolar molecules like CO2. researchgate.net |

Hypothetical COF based on a Diamine Derivative of this compound

| Property | Predicted Characteristic | Rationale |

| Framework Name | NNDBA-COF (NNDBA = Nitro-N-phenylbenzenamine) | Hypothetical designation |

| Linkage Type | Imine or Amide | Depending on the co-monomer used in the synthesis |

| Crystallinity | Moderate to High | The rigidity of the phenyl rings would favor crystalline ordering. |

| Porosity | Permanent Porosity | Expected due to the covalent network structure |

| Chemical Stability | High | Covalent bonds would provide significant stability. |

| Application | Catalysis, Gas Storage | The nitro group and amine functionality could serve as active sites. |

Research Findings on Analogous Systems

While direct research on this compound in MOFs and COFs is limited, studies on similar molecules provide valuable insights:

Nitro-Functionalized MOFs: Research has demonstrated that incorporating nitro groups into MOF linkers can lead to materials with high selectivity for CO2 over other gases. The strong interaction between the nitro group and CO2 is a key factor. researchgate.net

Triphenylamine-Based Frameworks: Triphenylamine, a structural relative of this compound, has been used to construct MOFs and COFs. These materials often exhibit interesting photophysical properties and have been explored for applications in sensing and catalysis.

Flexible Linkers: The secondary amine bridge in this compound introduces flexibility. MOFs and COFs with flexible linkers can exhibit "breathing" behaviors, where the framework structure changes in response to external stimuli like guest molecules, temperature, or pressure.

Biological and Biomedical Research Investigations Involving 3 Nitro N Phenylbenzenamine

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 3-Nitro-N-phenylbenzenamine, might interact with a biological receptor at the atomic level.

As of this review, specific molecular docking studies focusing exclusively on this compound are not widely available in peer-reviewed literature. However, research on structurally related nitroaromatic compounds provides a framework for how this compound might be investigated. Such studies typically involve docking the ligand against a protein target to predict binding affinity and mode. For nitro-containing compounds, potential targets could include enzymes involved in inflammatory pathways or microbial processes. For instance, studies on other nitroimidazole derivatives have used molecular docking to investigate interactions with the human estrogen receptor alpha, identifying key hydrogen bonds and polar contacts that stabilize the ligand-receptor complex. A hypothetical docking study for this compound would involve similar in silico analysis to identify potential biological targets and elucidate binding interactions.

Table 1: Key Parameters in a Typical Molecular Docking Study

| Parameter | Description | Example from Related Studies |

|---|---|---|

| Protein Target | The specific enzyme or receptor being investigated. | Human Estrogen Receptor alpha (hERα) |

| Ligand | The small molecule being docked (in this case, this compound). | Nitroimidazole derivatives |

| Binding Affinity | A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. | -7.0 to -9.0 kcal/mol |

| Key Amino Acid Residues | Specific amino acids in the receptor's active site that interact with the ligand. | Asp58, His231 |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). | Hydrogen bonding, polar contacts |

Enzyme Inhibition and Modulation Assays

Enzyme inhibition assays are laboratory procedures that measure the effect of a compound on the activity of a specific enzyme. These studies are fundamental in pharmacology to identify molecules that can modulate a biological pathway.

Direct experimental research on the enzyme inhibitory activity of this compound has not been extensively published. Investigations into other nitroaromatic compounds have shown that the nitro group can be crucial for biological activity, including enzyme inhibition. For example, some nitro-substituted compounds have been evaluated for their ability to inhibit enzymes like cyclooxygenase (COX) or nitric oxide synthase (iNOS), which are involved in inflammation.

An investigative approach for this compound would likely involve screening it against a panel of enzymes. A standard assay would measure the rate of an enzymatic reaction in the presence and absence of the compound. A decrease in the reaction rate would indicate inhibition, and further kinetic studies could determine the mechanism of this inhibition (e.g., competitive, non-competitive).

Mechanistic Insights into Cellular Interactions (Non-Clinical)

Understanding how a chemical compound interacts with cells is key to determining its potential biological effects. This involves studying its uptake, subcellular distribution, and its influence on cellular pathways and functions in a non-clinical setting.

Specific studies detailing the cellular interactions of this compound are scarce. Research in this area would typically use in vitro cell culture models to explore mechanisms such as the compound's effect on cell viability, proliferation, and the induction of specific signaling pathways. For many nitroaromatic compounds, a key area of investigation is their potential to induce oxidative stress, which can be a primary mechanism of cellular interaction. Future research on this compound could involve exposing cultured cells (e.g., hepatocytes, macrophages) to the compound and measuring markers of oxidative stress, inflammatory responses, and cytotoxicity.

Studies on Biological Transformations and Metabolites

The primary metabolic transformation for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This reduction is often carried out by nitroreductase enzymes found in gut microflora and hepatic tissues. Additionally, the aromatic rings of the diphenylamine (B1679370) structure may undergo hydroxylation via cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.

Based on these established pathways, potential metabolites of this compound can be hypothesized.

Table 2: Potential Metabolites of this compound Based on Analogous Compounds

| Potential Metabolite | Metabolic Reaction | Enzyme System (Hypothesized) |

|---|---|---|

| 3-Nitroso-N-phenylbenzenamine | Nitro Reduction (Partial) | Nitroreductases |

| N-Hydroxy-3-amino-N-phenylbenzenamine | Nitro Reduction (Partial) | Nitroreductases |

| 3-Amino-N-phenylbenzenamine | Nitro Reduction (Complete) | Nitroreductases |

| Hydroxy-3-nitro-N-phenylbenzenamine (various isomers) | Aromatic Hydroxylation | Cytochrome P450 |

| Glucuronide or Sulfate Conjugates | Phase II Conjugation | UGTs, SULTs |

Table of Mentioned Compounds

Environmental Chemistry and Degradation Pathways of 3 Nitro N Phenylbenzenamine

Photolytic Degradation Studies under Simulated Environmental Conditions

For instance, the related compound 3-nitroaniline (B104315) is known to be susceptible to photodegradation epa.gov. The presence of the nitro group, a chromophore that absorbs light in the environmentally relevant ultraviolet spectrum, facilitates this process. The degradation kinetics and pathways are influenced by factors such as the wavelength of light, the presence of photosensitizers in the water (like dissolved organic matter), and water chemistry (e.g., pH). The process typically involves the generation of highly reactive transient species, such as hydroxyl radicals, which can lead to the oxidation and eventual mineralization of the parent compound. Without direct studies, the specific photoproducts and degradation half-life of 3-Nitro-N-phenylbenzenamine under environmental conditions remain undetermined.

Biodegradation Mechanisms by Microbial Communities

Biodegradation is a critical process that determines the persistence of organic pollutants in soil and aquatic systems. The presence of a nitro group on the aromatic ring generally increases the recalcitrance of a compound to microbial attack.

Studies on the closely related isomers, 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine, have demonstrated that biodegradation can occur under specific conditions. Three strains of sulfate-reducing bacteria (Desulfovibrio sp. strain SHV, Desulfococcus sp. strain WHC, and Desulfomicrobium sp. strain WHB) were shown to cometabolically transform these compounds nih.gov. The primary mechanism involves an initial reduction of the nitro group to form the corresponding aminodiphenylamine. This is followed by the cleavage of the diphenylamine (B1679370) structure, yielding aniline (B41778) as a major product, which was not further metabolized by these specific strains nih.gov.

| Isomer | Microbial Strain | Metabolic Process | Key Transformation Steps | Final Products |

| 2-Nitrodiphenylamine | Desulfovibrio sp., Desulfococcus sp., Desulfomicrobium sp. | Cometabolism (Anaerobic) | 1. Nitroreduction to 2-Aminodiphenylamine2. Cleavage of diphenylamine structure | Aniline, Phenazine derivatives |

| 4-Nitrodiphenylamine | Desulfovibrio sp., Desulfococcus sp., Desulfomicrobium sp. | Cometabolism (Anaerobic) | 1. Nitroreduction to 4-Aminodiphenylamine2. Cleavage of diphenylamine structure | Aniline |

This table summarizes the anaerobic biodegradation pathways for isomers of this compound by sulfate-reducing bacteria. Data sourced from Drzyzga et al. nih.gov.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to remediate water and soil contaminated with recalcitrant organic pollutants. These processes are characterized by the in-situ generation of highly powerful chemical oxidants, most notably the hydroxyl radical (•OH) mdpi.comzu.ac.ae. Common AOPs include Fenton's reagent (H₂O₂ and Fe²⁺), ozonation (O₃), UV/H₂O₂ systems, and photocatalysis mdpi.commdpi.com.

While no studies have been published on the specific application of AOPs for the degradation of this compound, these technologies have proven effective for a wide range of nitroaromatic and aminic compounds. The hydroxyl radical attacks organic molecules non-selectively, initiating a cascade of oxidation reactions that can lead to the complete mineralization of the pollutant into carbon dioxide, water, and inorganic ions.

| AOP Type | Principle | Key Reactants | Typical Target Pollutants |

| Fenton Process | Catalytic decomposition of H₂O₂ by Fe²⁺ to produce •OH radicals. mdpi.com | Fe²⁺, H₂O₂ | Phenols, Dyes, Pesticides |

| Ozonation (O₃/H₂O₂) | Ozone decomposition in the presence of H₂O₂ enhances •OH radical formation. mdpi.com | O₃, H₂O₂ | Pharmaceuticals, Solvents |

| UV/H₂O₂ | Photolysis of H₂O₂ by UV light generates •OH radicals. zu.ac.ae | UV light, H₂O₂ | Chlorinated compounds, Herbicides |

| Photocatalysis | Generation of electron-hole pairs on a semiconductor (e.g., TiO₂) surface, leading to •OH radical formation. | Semiconductor, UV light | Aromatic compounds, Surfactants |

This table provides an overview of common Advanced Oxidation Processes potentially applicable for the remediation of this compound.

The effectiveness of AOPs for this compound would depend on various operational parameters, including pH, temperature, and the concentration of the oxidant and any catalysts. It is anticipated that AOPs could effectively break down the stable aromatic structure of the molecule, offering a viable option for treating wastewater containing this compound.

Sorption and Mobility in Environmental Matrices

The transport and fate of this compound in the environment are heavily influenced by its sorption to soil organic carbon and clay minerals. Sorption affects the compound's concentration in the aqueous phase, thereby controlling its mobility, bioavailability for microbial degradation, and potential to leach into groundwater.

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of diarylamines, including 3-Nitro-N-phenylbenzenamine, often involves harsh reaction conditions and the use of expensive or toxic reagents. A significant future research direction lies in the development of more sustainable and environmentally benign synthetic methodologies.

Key Research Thrusts:

Green Solvents and Catalysts: Investigating the use of deep eutectic solvents (DES) or other biodegradable solvents to replace volatile organic compounds (VOCs). rsc.org The development of reusable and non-toxic catalysts, potentially based on earth-abundant metals, is also a critical area of focus.

Photocatalytic Synthesis: Visible-light-mediated photocatalysis offers a green and efficient alternative for the synthesis of complex organic molecules. frontiersin.org Future work could explore the photocatalytic cross-coupling of nitroarenes with various partners to afford this compound derivatives under mild conditions. rsc.org

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processes, including improved safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and sustainable industrial production method. beilstein-journals.org

Metal-Free Synthesis: Exploring metal-free synthetic routes, such as those initiated by nitrosonium ions or utilizing twofold C-H functionalization of arenes, can circumvent the issues associated with metal contamination and catalyst cost. acs.orgresearchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Diarylamines

| Feature | Traditional Methods (e.g., Ullmann Condensation) | Sustainable Future Directions |

| Solvents | High-boiling polar solvents (e.g., NMP, DMF) | Deep eutectic solvents, water, biodegradable solvents |

| Catalysts | Stoichiometric copper, palladium complexes | Reusable heterogeneous catalysts, earth-abundant metal catalysts, metal-free catalysts |

| Energy Input | High temperatures | Ambient temperature, visible light irradiation |

| Waste | Metal waste, organic solvent waste | Minimal waste, recyclable components |

| Safety | Harsh conditions, toxic reagents | Milder conditions, less hazardous reagents |

Development of Advanced Spectroscopic Probes for In Situ Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and reactions of this compound requires the development and application of advanced spectroscopic techniques for in situ analysis.

Key Research Areas:

In Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. ondavia.com The application of in situ FTIR and Raman to monitor the formation of this compound would enable precise control over reaction conditions and optimization of yields.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routinely used for structural characterization, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR can provide more detailed structural information, especially for complex derivatives or polymeric materials incorporating the this compound moiety. scispace.com

Resonance Raman Spectroscopy: This technique can be particularly useful for studying the vibrational modes of the nitro group and the aromatic rings, providing insights into the electronic structure and potential charge-transfer interactions within the molecule, especially when probing electronic transitions. nsf.gov

Discovery of Unprecedented Reactivity Patterns

The unique electronic properties of this compound, arising from the interplay between the electron-donating amine group and the electron-withdrawing nitro group, suggest the potential for discovering novel and unprecedented reactivity patterns.

Potential Areas of Exploration:

Photocatalytic Transformations: The nitro group in this compound can be a versatile functional group for photocatalytic transformations. rsc.org Research could focus on selective reductions of the nitro group to other functionalities or using the photoexcited state of the molecule to catalyze other reactions. mdpi.com For instance, the photocatalytic coupling of benzylamine (B48309) to N-benzylidene benzylamine has been demonstrated with related composite materials. mdpi.com

Activation of Inert Bonds: The electronic nature of this compound might be harnessed to activate otherwise inert C-H or C-N bonds in the molecule or in other substrates, leading to new C-C and C-N bond-forming reactions.

Synthesis of Novel Heterocycles: Using this compound as a building block, new synthetic routes to novel heterocyclic compounds with interesting photophysical or biological properties could be developed. The displacement of the nitro-group in related compounds has been shown to be a viable synthetic strategy. rsc.org

Integration into Multi-Functional Materials and Devices

The diphenylamine (B1679370) scaffold is a key component in a variety of functional organic materials. The introduction of a nitro group at the 3-position can modulate the electronic and optical properties, making this compound an attractive candidate for incorporation into multi-functional materials and devices.

Promising Applications:

Organic Light-Emitting Diodes (OLEDs): Triphenylamine (B166846) derivatives are widely used as hole-transporting materials in OLEDs. researchgate.netjmaterenvironsci.com The electronic properties of this compound could be tuned for its application as an emitter or a host material in OLEDs, potentially leading to devices with improved efficiency and stability. rsc.orgbeilstein-journals.orgmdpi.com

Chemical Sensors: The amine and nitro groups in this compound can act as binding sites for various analytes. This makes it a promising candidate for the development of colorimetric or fluorescent sensors for the detection of metal ions, anions, or neutral molecules. mdpi.comnih.gov

Conducting Polymers: The polymerization of diphenylamine derivatives can lead to conducting polymers with applications in electronics and energy storage. The nitro group in this compound could influence the polymerization process and the final properties of the polymer.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties |

| OLEDs | Emitter, Host Material, Hole-Transport Layer | High quantum yield, suitable HOMO/LUMO levels, good thermal stability |

| Chemical Sensors | Sensing Probe | High selectivity and sensitivity, visible colorimetric or fluorescent response |

| Conducting Polymers | Monomer | Good processability, high conductivity, environmental stability |

Computational Approaches for Predictive Modeling